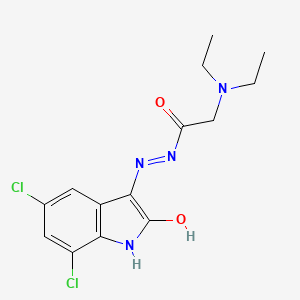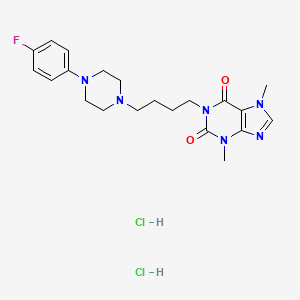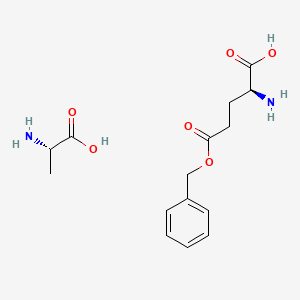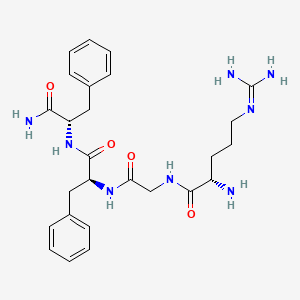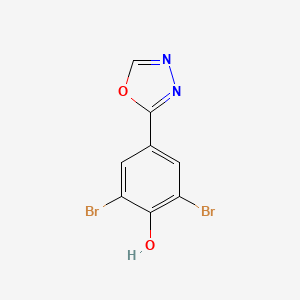
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
描述
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol is a heterocyclic compound that contains both bromine and oxadiazole functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol typically involves the reaction of 2,6-dibromophenol with a suitable oxadiazole precursor. One common method is the cyclization of hydrazides with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl3). The reaction conditions often require heating and an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of hazardous reagents like POCl3.
化学反应分析
Types of Reactions
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to corresponding hydroquinones.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocycles
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substituted Phenols: Resulting from nucleophilic substitution.
Quinones and Hydroquinones: From oxidation and reduction reactions.
Complex Heterocycles: From further cyclization reactions
科学研究应用
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: Employed in the development of novel polymers and materials with unique electronic and optical properties.
Biological Studies: Investigated for its antioxidant properties and potential to inhibit enzymes involved in oxidative stress .
作用机制
The mechanism of action of 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in biological systems
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols: These compounds share the oxadiazole and bromophenol moieties but differ in the aryl substituents.
1,3,4-Oxadiazole Derivatives: Compounds like 2,5-disubstituted-1,3,4-oxadiazoles have similar core structures but different substituents .
Uniqueness
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol is unique due to the specific positioning of the bromine atoms and the oxadiazole ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
属性
IUPAC Name |
2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-5-1-4(2-6(10)7(5)13)8-12-11-3-14-8/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICXGHBRPDGRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420812 | |
| Record name | 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259132-20-2 | |
| Record name | 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


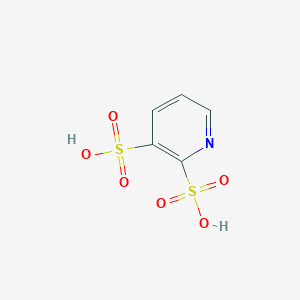
![5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone](/img/structure/B1621796.png)
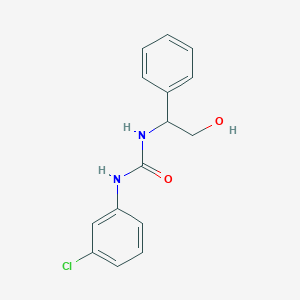
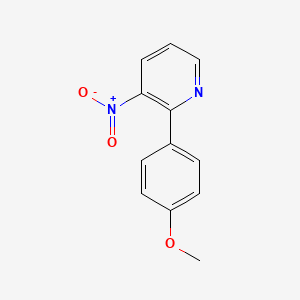
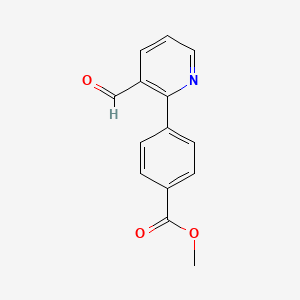
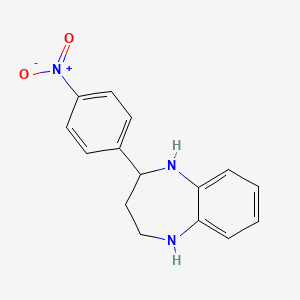
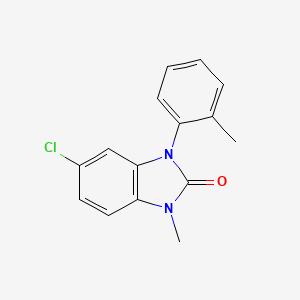
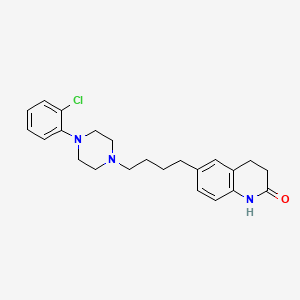
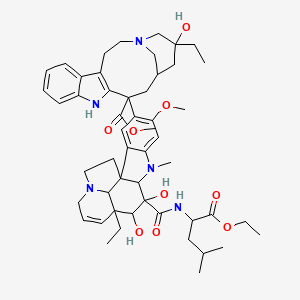
![ethyl 2-[butan-2-yl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate](/img/structure/B1621808.png)
